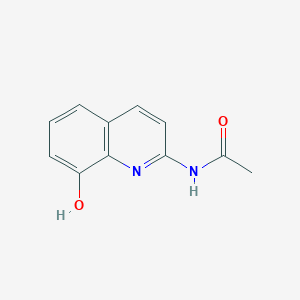
N-(8-hydroxyquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(8-hydroxyquinolin-2-yl)acetamide” is a chemical compound with the CAS Number: 312591-57-4 . It has a molecular weight of 202.21 and its IUPAC name is N-(8-hydroxy-2-quinolinyl)acetamide .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, including “this compound”, has been a topic of interest in recent years . These compounds have been synthesized using various strategies and have been found to have a wide range of biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H10N2O2 . The InChI Code for this compound is 1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
N-(8-hydroxyquinolin-2-yl)acetamide derivatives have been studied for their structural aspects. For instance, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide exhibit unique behaviors when treated with different acids. Some derivatives form gels or crystalline solids under varying conditions, and their interactions with other compounds can lead to significant changes in fluorescence emission, which is relevant in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Fluorescent Sensors for Metal Ions
A fluorescent sensor based on a derivative of this compound, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, has been synthesized to detect cadmium ions selectively. This sensor demonstrates high selectivity and sensitivity, showcasing its potential in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Metal Chelation in Alzheimer's Disease Treatment
The 2-substituted 8-hydroxyquinolines, a family to which this compound belongs, have been proposed as therapeutic agents in Alzheimer's disease (AD). Their ability to form metal complexes with neurotransmitters and inhibit Cu/Aβ redox chemistry is a significant aspect of their therapeutic potential. This offers insights into their role as metal chaperones and neuroprotective agents in AD treatment (Kenche et al., 2013).
Antimicrobial and Antifungal Applications
Compounds containing the 8-hydroxyquinoline moiety, including this compound, have been found to exhibit antimicrobial and antifungal activities. The modification of these compounds has been a significant area of study, aiming to develop more potent broad-spectrum drug molecules for treating various diseases (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Sensors
8-Hydroxyquinoline derivatives are versatile ligands in coordination chemistry. They have been used to develop new supramolecular sensors and emitting devices. The unique properties of some 8-hydroxyquinoline complexes have led to their renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Therapeutic Potential in Neurodegenerative Diseases
8-Hydroxyquinolines, including this compound, have significant therapeutic value due to their metal chelating properties. They hold medicinal properties such as antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities. Their diverse bioactivities and mechanisms of action are crucial in medicinal chemistry (Prachayasittikul et al., 2013).
Direcciones Futuras
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, including “N-(8-hydroxyquinolin-2-yl)acetamide”, have been found to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that these compounds could be further explored for therapeutic applications in the future .
Mecanismo De Acción
Target of Action
N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.
Biochemical Pathways
It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Pharmacokinetics
The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy
Propiedades
IUPAC Name |
N-(8-hydroxyquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPGXCBKGETOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

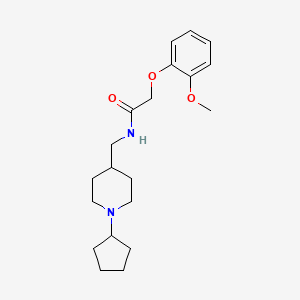

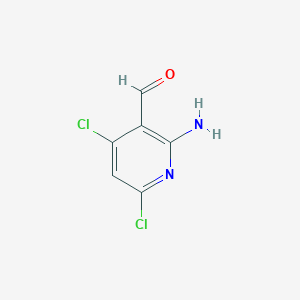
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)
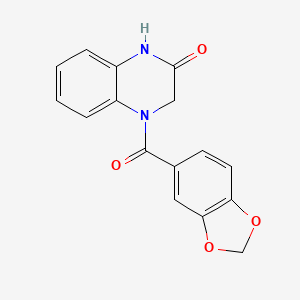
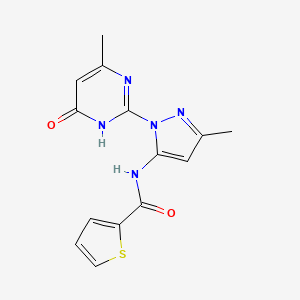
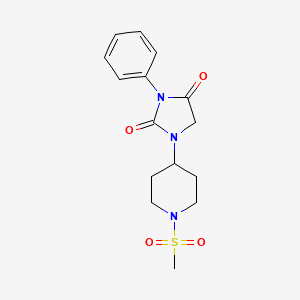
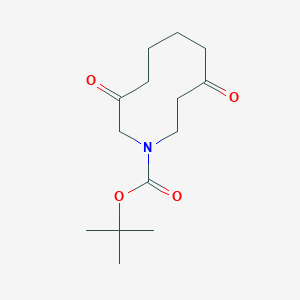

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
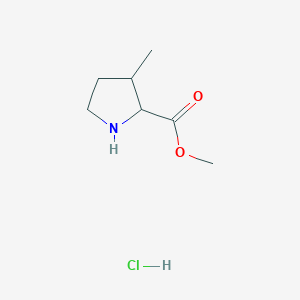
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)
![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)